molecular formula C17H12Cl2N6O2S B610818 SGK1-Inhibitor

SGK1-Inhibitor

Katalognummer: B610818
Molekulargewicht: 435.3 g/mol
InChI-Schlüssel: MBNNXCKHRKSGSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitors are compounds that specifically inhibit the activity of SGK1, a serine/threonine protein kinase. SGK1 plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. It is involved in the regulation of multiple signal transduction pathways and has been implicated in the development of several diseases, including cancer, hypertension, and diabetes .

Wissenschaftliche Forschungsanwendungen

SGK1-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

SGK1-Inhibitoren entfalten ihre Wirkung, indem sie an das aktive Zentrum von SGK1 binden und so dessen Phosphorylierung und Aktivierung verhindern. Diese Hemmung stört die nachgeschalteten Signalwege, die durch SGK1 reguliert werden, was zu einer verringerten Zellüberlebensrate, Proliferation und zum Ionentransport führt. Die molekularen Zielstrukturen von SGK1-Inhibitoren umfassen verschiedene Ionenkanäle, Transporter und Transkriptionsfaktoren, die an der zellulären Homöostase beteiligt sind .

Wirkmechanismus

Target of Action

Serum and glucocorticoid-induced protein kinase 1 (SGK1) is a member of the AGC subfamily of protein kinases . It shares structural and functional similarities with the AKT family of kinases and displays serine/threonine kinase activity . SGK1 regulates various cellular enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . The primary targets of SGK1 inhibitors include N-Myc downstream-regulated gene 1 (NDRG1), forkhead transcription factor 3a (FOXO3a), neuronal precursor cell expressed developmentally downregulated 4-2 (NEDD4-2), tuberous sclerosis complex 2 (TSC2), Unc-51 like autophagy activating kinase 1 (ULK1), and β-catenin .

Mode of Action

SGK1 inhibitors work by specifically targeting and inhibiting the activity of the SGK1 enzyme . The active form of SGK1 can phosphorylate a wide array of substrates involved in critical cellular processes such as ion channel regulation, transcriptional control, and cell survival signaling pathways . By inhibiting SGK1, these compounds can effectively disrupt these downstream signaling pathways .

Biochemical Pathways

SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It affects the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers . SGK1 inhibitors can interfere with the regulation of ion channels and transporters, which are critical for maintaining cell volume and homeostasis .

Pharmacokinetics

The pharmacokinetics of SGK1 inhibitors are still under investigation. Virtual screening methods, including pharmacophore models, bayesian classifiers, and molecular docking, have been combined to discover novel inhibitors of sgk1 . The screened compounds were subjected to ADME/T, PAINS and drug-likeness analysis .

Result of Action

The inhibition of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 inhibitors induce cell death, block proliferation, and perturb cell cycle progression by modulating SGK1-related substrates . They can restore the apoptotic pathways, enabling the elimination of cancer cells .

Action Environment

The activation of SGK1 is triggered by signaling induced after cell stimulation with growth factors such as insulin, IGF1, or HGF . Environmental factors such as serum and glucocorticoids can also stimulate the transcriptional activation of SGK1 . Therefore, the action, efficacy, and stability of SGK1 inhibitors can be influenced by these environmental factors.

Safety and Hazards

While specific safety and hazard information for SGK1 inhibitors is not detailed in the search results, one study suggests that a specific SGK1 inhibitor matches both safety and pharmacokinetic requirements for oral dosing .

Zukünftige Richtungen

Given the involvement of SGK1 in numerous pathologies and complications, it is of immense interest to understand the molecular basis of the SGK1 pathway to develop specific inhibitors to control the overexpression of this protein . Furthermore, the role of SGK1-mediated autophagy as a potential therapeutic target for cancer has been discussed .

Biochemische Analyse

Biochemical Properties

SGK1 phosphorylates serine and threonine residues of target proteins . It regulates numerous ion channels and transporters and promotes survival under cellular stress . Ion channels (e.g., ENaC and KCNE1/KCNQ1), carriers (such as NCC and NHE3), Na (+)/K (+)-ATPase, enzymes (including GSK3), and transcription factors or regulators (including forkhead box O 3a (FOXO3a), NF-kappaB, β-catenin and p27) are extensively regulated by SGK1 .

Cellular Effects

SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It has been demonstrated that frequent mutations in the PI3K pathway lead to several human malignancies .

Molecular Mechanism

SGK1 is a key player of the PI3K pathway that promotes the growth of malignant cells and inhibits apoptosis . There is growing evidence that SGK1 is upregulated in several types of human cancers . There is limited understanding of the physiological role of SGK1 and molecular mechanisms underlying SGK1 activity .

Temporal Effects in Laboratory Settings

The subcellular localization of SGK1 may depend on the functional state of the cell

Metabolic Pathways

SGK1 regulates multiple signal transduction pathways related to tumor development . Several studies have reported that SGK1 is upregulated in different types of human malignancies and induces resistance against inhibitors, drugs, and targeted therapies .

Subcellular Localization

The subcellular localization of SGK1 may depend on the functional state of the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SGK1 inhibitors typically involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance inhibitory activity. Common synthetic routes include:

    Formation of Core Structures: The core structures of SGK1 inhibitors often involve heterocyclic compounds such as pyrazoles, pyrimidines, and indazoles. These core structures are synthesized through cyclization reactions.

    Functional Group Introduction: Functional groups such as hydroxyl, amino, and halogen groups are introduced to enhance the binding affinity and specificity of the inhibitors. .

Industrial Production Methods: Industrial production of SGK1 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and combinatorial chemistry are employed to identify potent inhibitors, which are then scaled up for production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SGK1-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der Kernstrukturen, die eine verstärkte inhibitorische Aktivität gegenüber SGK1 zeigen .

Vergleich Mit ähnlichen Verbindungen

SGK1-Inhibitoren werden mit anderen ähnlichen Verbindungen verglichen, wie z. B. Inhibitoren der Proteinkinase B (AKT) und der Proteinkinase C (PKC), die ebenfalls zur AGC-Kinasefamilie gehören. Während SGK1-Inhibitoren strukturelle Ähnlichkeiten mit diesen Verbindungen aufweisen, zeigen sie einzigartige Bindungsaffinitäten und Spezifitäten für SGK1. Ähnliche Verbindungen umfassen:

SGK1-Inhibitoren sind einzigartig in ihrer Fähigkeit, SGK1 spezifisch anzugreifen, was sie zu wertvollen Werkzeugen für die Untersuchung von SGK1-vermittelten Signalwegen und die Entwicklung gezielter Therapien macht.

Eigenschaften

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNNXCKHRKSGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.